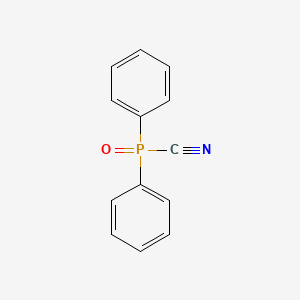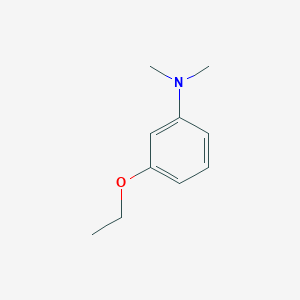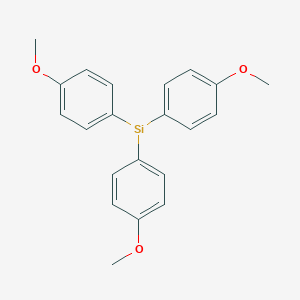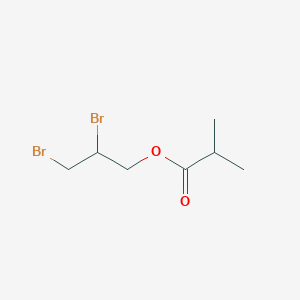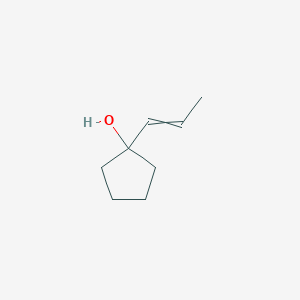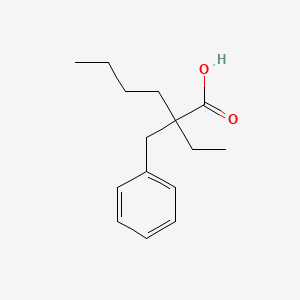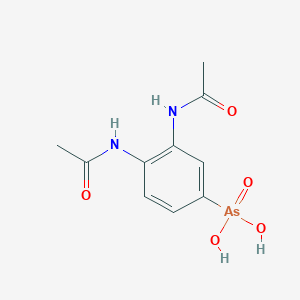
(3,4-diacetamidophenyl)arsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-diacetamidophenyl)arsonic acid is an organoarsenic compound characterized by the presence of an arsonic acid group attached to a phenyl ring substituted with two acetamido groups at the 3 and 4 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-diacetamidophenyl)arsonic acid typically involves the reaction of 3,4-diaminophenylarsenic acid with acetic anhydride under controlled conditions. The reaction proceeds through the acetylation of the amino groups, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
(3,4-diacetamidophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsonic acid derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to arsenic trioxide or other arsenic-containing species.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH .
Major Products Formed
The major products formed from these reactions include various arsonic acid derivatives, arsenic trioxide, and substituted phenyl compounds.
Aplicaciones Científicas De Investigación
(3,4-diacetamidophenyl)arsonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of materials with specific properties, such as antimicrobial agents .
Mecanismo De Acción
The mechanism of action of (3,4-diacetamidophenyl)arsonic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to proteins and enzymes, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (3,4-diacetamidophenyl)arsonic acid include:
Arsanilic acid: An organoarsenic compound with similar structural features but different substituents.
Methylarsonic acid: Contains a methyl group instead of acetamido groups.
Phenylarsonic acid: Lacks the acetamido groups but has a phenyl ring attached to the arsonic acid group.
Uniqueness
This compound is unique due to the presence of two acetamido groups on the phenyl ring, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
5462-63-5 |
|---|---|
Fórmula molecular |
C10H13AsN2O5 |
Peso molecular |
316.14 g/mol |
Nombre IUPAC |
(3,4-diacetamidophenyl)arsonic acid |
InChI |
InChI=1S/C10H13AsN2O5/c1-6(14)12-9-4-3-8(11(16,17)18)5-10(9)13-7(2)15/h3-5H,1-2H3,(H,12,14)(H,13,15)(H2,16,17,18) |
Clave InChI |
WMAZXTUAPVGYPL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1)[As](=O)(O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


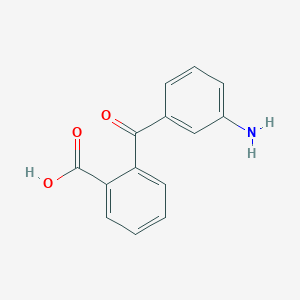
![2,2'-[(3-Methyl-3-nitrobutyl)imino]diacetic acid](/img/structure/B14740120.png)
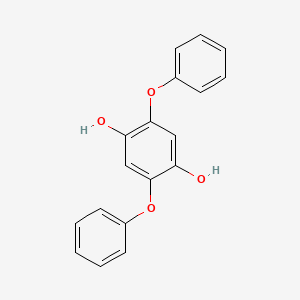
![2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14740130.png)
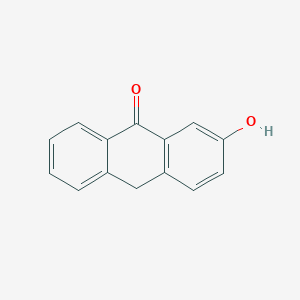
![Bis[3-(diethylamino)propyl] 1-phenyl-2,5-dipropylpyrrole-3,4-dicarboxylate](/img/structure/B14740142.png)
![[4-(Methylsulfonyl)phenyl]arsonous acid](/img/structure/B14740164.png)

